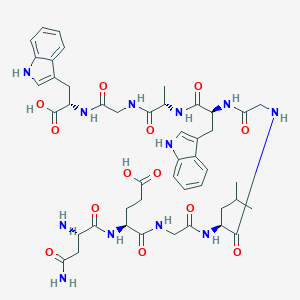
Methyl 2,4-dimethylthiazole-5-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pyrido-Pyrimidin-Thiazole Derivatives : Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative of Methyl 2,4-dimethylthiazole-5-carboxylate, was used to synthesize (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. These compounds are significant in the development of novel chemical entities with potential biological activities (Žugelj et al., 2009).
Antimicrobial Activity : Methyl-5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxylate demonstrated broad-spectrum antimicrobial activity against various bacteria, yeasts, fungi, and algae. It showed comparable in vivo chemotherapeutic activity to penicillin in mice infected with Staphylococcus aureus, indicating its potential as a new antimicrobial agent (Pittillo & Hunt, 1967).
Biological and Structural Analysis : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, was studied for its structural and spectral properties, revealing insights into its biological importance. This research aids in understanding the compound's interactions at the molecular level, which is crucial for drug development (Viveka et al., 2016).
Novel Synthetic Methods : A study presented a novel method for synthesizing methyl 5-substituted thiazole-4-carboxylates, showcasing the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Yamada et al., 1995).
Antitumor Activity : Methyl 2,4-dimethylthiazole-5-carboxylate derivatives have shown promise in cancer research, with certain compounds undergoing metabolic processes that lead to cytotoxic effects against tumor cells, demonstrating their potential as antitumor agents (Vincent et al., 1984).
Regioselectivity in Chemical Synthesis : Research on the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides has provided insights into methods for creating trisubstituted thiazoles and oxazoles. This knowledge is fundamental in designing and synthesizing molecules with specific structures and functions (Cornwall et al., 1991).
Propriétés
IUPAC Name |
methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQFXMIWXGHNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208704 | |
| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethylthiazole-5-carboxylate | |
CAS RN |
173841-81-1 | |
| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)




amine](/img/structure/B180126.png)


![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)



